molecular formula C9H6N2O2 B1423887 5-Pyridin-3-YL-oxazole-2-carbaldehyde CAS No. 342601-37-0

5-Pyridin-3-YL-oxazole-2-carbaldehyde

Cat. No. B1423887
M. Wt: 174.16 g/mol
InChI Key: CBNUSELYGNYRAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Pyridin-3-YL-oxazole-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 . It is an off-white solid and is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The InChI code for 5-Pyridin-3-YL-oxazole-2-carbaldehyde is 1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Pyridin-3-YL-oxazole-2-carbaldehyde is an off-white solid . Its molecular weight is 174.16 , and its molecular formula is C9H6N2O2 .

Scientific Research Applications

1. General Information 5-Pyridin-3-YL-oxazole-2-carbaldehyde is a chemical compound with the molecular formula C9H6N2O2 .

2. Biological Activities of Oxazole Derivatives Oxazole, which is a part of the structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, is an important heterocyclic nucleus that has a wide spectrum of biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

3. Use in Synthesis of Novel Compounds The pharmaceutical industry uses stable chemicals like pyridine, pyrazole, or oxazole for their anticancer, antifungal, antiviral, antibacterial, antioxidant, and electronic applications . α,β-Unsaturated ketones, such as pyrazoline and pyrimidine derivatives, are well-known intermediates for the synthesis of several heterocyclic compounds .

4. Herbicidal and Antifungal Activities Some compounds that include 5-Pyridin-3-YL-oxazole-2-carbaldehyde exhibited herbicidal activities against Brassica campestris . Compounds 2a, 2d, and 2f possessed significant antifungal activities against P. piricola and were comparable with the control fungicide, triadimefon, at the concentration of 50 mg/L .

5. Synthesis of Oxazole-Based Molecules The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . In this process, 5-Pyridin-3-YL-oxazole-2-carbaldehyde could potentially be used as a starting material or intermediate for the synthesis of various oxazole-containing molecules .

6. Electrochromic Applications Some derivatives of 3-aryl-4-pyridin-3-yl-oxazole-2-carbaldehyde have been synthesized and studied for their electrochromic properties . These compounds can reversibly change color, which could be useful in the development of electronic devices like displays, smart windows, and e-paper .

7. Antimicrobial and Antiviral Activities Pyridine, which is a part of the structure of 5-Pyridin-3-YL-oxazole-2-carbaldehyde, is a privileged nucleus among heterocycles . Its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory . Therefore, 5-Pyridin-3-YL-oxazole-2-carbaldehyde could potentially be used in the synthesis of new antimicrobial and antiviral agents .

8. Rapid Synthesis of Oxazolines The compound could potentially be used in the rapid synthesis of oxazolines, a type of organic compound that has various biological activities . The synthesis of oxazolines is typically achieved through the cyclodehydration of β-hydroxy amides using various reagents . The resulting oxazolines can then be oxidized to form oxazoles .

9. Heterogeneous Oxidation to Oxazoles Oxazolines, which can be synthesized from 5-Pyridin-3-YL-oxazole-2-carbaldehyde, can be oxidized to form oxazoles under flow conditions . This process involves the use of commercial manganese dioxide as a heterogeneous reagent .

10. Synthesis of Potential Therapeutic Agents Due to the structural and chemical diversity of oxazole-based molecules, they can interact with various receptors and enzymes, showing broad biological activities . Therefore, 5-Pyridin-3-YL-oxazole-2-carbaldehyde could potentially be used in the synthesis of new therapeutic agents for the treatment of diverse types of diseases like antibacterial, antifungal, anti-inflammatory, antiviral, anti-tubercular, anticancer, anti-parasitic, antidiabetic, and so on .

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-pyridin-3-yl-1,3-oxazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-6-9-11-5-8(13-9)7-2-1-3-10-4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNUSELYGNYRAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696215
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyridin-3-YL-oxazole-2-carbaldehyde

CAS RN

342601-37-0
Record name 5-(Pyridin-3-yl)-1,3-oxazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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